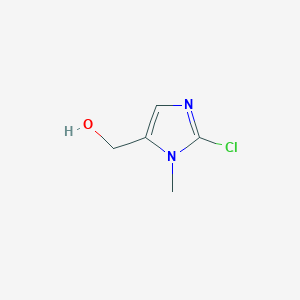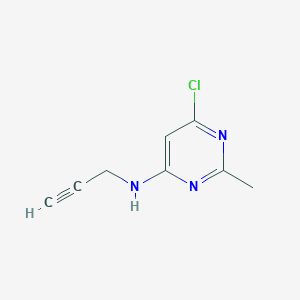
(2-chloro-1-methyl-1H-imidazol-5-yl)methanol
Übersicht
Beschreibung
“(2-chloro-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years due to their wide range of applications . The synthesis methods used in the preparation of imidazole derivatives have shown significant advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . The imidazole ring is a key component of this compound and contributes to its unique chemical properties .Chemical Reactions Analysis
Imidazole compounds, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(2-chloro-1-methyl-1H-imidazol-5-yl)methanol and its derivatives are pivotal in the synthesis of various compounds, showing versatility in chemical reactions. For instance, Ohta et al. (1987) prepared (1-Methyl-1H-imidazol-2-yl) methanol derivatives by treating carbonyl compounds, highlighting their role as synthons and masked forms of carbonyl groups (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). Similarly, Ande (2012) synthesized (2-butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1Htetrazol-5-yl) biphenyl- 4-yl] methyl}-1H- imidazol-5-yl) methanol by interacting different compounds in ethanol-acetone medium, demonstrating the compound's significance in pharmaceutical and medicinal chemistry (Ande, 2012).
Biological Activities
Imidazole derivatives have been explored for their potential biological activities. For example, Tabatabai, Rezaee, & Kiani (2012) designed and synthesized 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor, based on docking studies, demonstrating its selective inhibition properties and potential therapeutic applications (Tabatabai, Rezaee, & Kiani, 2012).
Chemical Synthesis and Applications
The synthesis of novel compounds using this compound as a precursor or intermediate showcases its utility in creating compounds with varied applications, including antimicrobial activities and as intermediates for further chemical modifications. Maheta, Patel, & Naliapara (2012) prepared a series of imidazole bearing isoxazole derivatives with potential antimicrobial activity, illustrating the compound's utility in developing new therapeutic agents (Maheta, Patel, & Naliapara, 2012).
Safety and Hazards
Zukünftige Richtungen
Imidazole compounds, including “(2-chloro-1-methyl-1H-imidazol-5-yl)methanol”, have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . Future research may focus on further exploring the synthesis methods, functionalization, and applications of these compounds .
Wirkmechanismus
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis of Imidazole Compounds
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Eigenschaften
IUPAC Name |
(2-chloro-3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJLPWHBYBGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256562-03-4 | |
| Record name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)



![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)

